![molecular formula C13H19N3O2 B2802584 Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate CAS No. 2034256-96-5](/img/structure/B2802584.png)
Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate” would depend on its specific structure. For example, a related compound, “methyl ( { [1- (pyridin-4-yl)piperidin-4-yl]methyl})amine”, has a molecular weight of 205.3 and is a powder at room temperature .
Scientific Research Applications
- Imatinib is a tyrosine kinase inhibitor primarily used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It specifically targets the BCR-ABL fusion protein in CML, inhibiting its activity and preventing cancer cell proliferation .
- Recent studies have explored the antileishmanial and antimalarial potential of Imatinib . It exhibits potent in vitro antipromastigote activity against Leishmania parasites and has been investigated as a potential therapeutic agent .
- Beyond CML and GISTs, Imatinib shows promise in other cancers. Researchers have explored its use in solid tumors, such as breast cancer, lung cancer, and glioblastoma. Its ability to inhibit various kinases makes it a versatile candidate for targeted therapy .
- Some studies suggest that Imatinib may have antiviral effects. It has been investigated against viruses like hepatitis C virus (HCV) and human immunodeficiency virus (HIV). However, more research is needed to establish its efficacy in this context .
- Imatinib modulates inflammatory responses by inhibiting certain kinases involved in immune signaling pathways. It has been explored as a potential treatment for autoimmune diseases and inflammatory conditions .
- Preclinical studies indicate that Imatinib may protect neurons and improve cognitive function. Its ability to cross the blood-brain barrier makes it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Leukemia Treatment
Antiparasitic Activity
Anticancer Properties Beyond Leukemia
Antiviral Applications
Anti-Inflammatory Potential
Neuroprotective Effects
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target protein kinases . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
It’s plausible that it interacts with its targets through hydrogen bonds, hydrophobic interactions, and π-π stacking . These interactions could lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Given its potential interaction with protein kinases, it may influence pathways regulated by these enzymes, such as signal transduction pathways .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as solubility, permeability, and metabolic stability .
Result of Action
Based on its potential interaction with protein kinases, it may influence cellular processes such as cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate. Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interaction with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)15-9-11-4-7-16(8-5-11)12-3-2-6-14-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABAOYZZBHDFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((1-(pyridin-3-yl)piperidin-4-yl)methyl)carbamate |
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